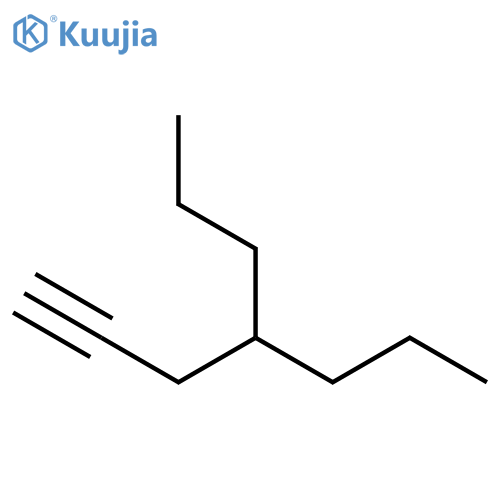Cas no 133894-26-5 (4-propylhept-1-yne)

4-propylhept-1-yne structure
商品名:4-propylhept-1-yne
4-propylhept-1-yne 化学的及び物理的性質
名前と識別子
-
- 1-Heptyne 4,-Propyl
- 4-propylhept-1-yne
-
- インチ: 1S/C10H18/c1-4-7-10(8-5-2)9-6-3/h1,10H,5-9H2,2-3H3
- InChIKey: XZAXWRHYIPMZHS-UHFFFAOYSA-N
- ほほえんだ: C#CCC(CCC)CCC
計算された属性
- せいみつぶんしりょう: 138.140850574g/mol
- どういたいしつりょう: 138.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 98.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- 密度みつど: 0.777±0.06 g/cm3(Predicted)
- ふってん: 163.2±8.0 °C(Predicted)
4-propylhept-1-yne 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733522-2.5g |
4-propylhept-1-yne |
133894-26-5 | 2.5g |
$2211.0 | 2023-09-20 | ||
| Enamine | EN300-1733522-10g |
4-propylhept-1-yne |
133894-26-5 | 10g |
$4852.0 | 2023-09-20 | ||
| Enamine | EN300-1733522-5g |
4-propylhept-1-yne |
133894-26-5 | 5g |
$3273.0 | 2023-09-20 | ||
| Enamine | EN300-1733522-10.0g |
4-propylhept-1-yne |
133894-26-5 | 10g |
$4852.0 | 2023-06-04 | ||
| Enamine | EN300-1733522-0.25g |
4-propylhept-1-yne |
133894-26-5 | 0.25g |
$1038.0 | 2023-09-20 | ||
| Enamine | EN300-1733522-0.5g |
4-propylhept-1-yne |
133894-26-5 | 0.5g |
$1084.0 | 2023-09-20 | ||
| Enamine | EN300-1733522-1.0g |
4-propylhept-1-yne |
133894-26-5 | 1g |
$1129.0 | 2023-06-04 | ||
| Enamine | EN300-1733522-5.0g |
4-propylhept-1-yne |
133894-26-5 | 5g |
$3273.0 | 2023-06-04 | ||
| Enamine | EN300-1733522-0.1g |
4-propylhept-1-yne |
133894-26-5 | 0.1g |
$993.0 | 2023-09-20 | ||
| Enamine | EN300-1733522-0.05g |
4-propylhept-1-yne |
133894-26-5 | 0.05g |
$948.0 | 2023-09-20 |
4-propylhept-1-yne 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
2. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
133894-26-5 (4-propylhept-1-yne) 関連製品
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
